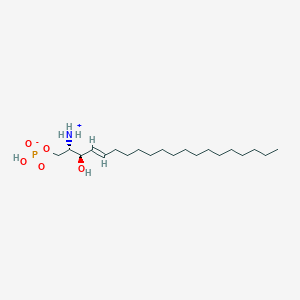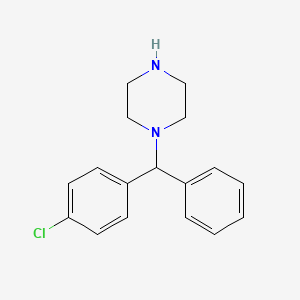
beta - Ionone - d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ionone-d3: is a deuterated form of beta-ionone, a naturally occurring compound found in various plants. Beta-ionone is a volatile organic compound derived from the oxidative cleavage of beta-carotene by carotenoid cleavage dioxygenase. It is widely distributed in flowers, fruits, and vegetables and is known for its characteristic violet-like odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-ionone-d3 can be synthesized through the deuteration of beta-ionone. The process involves the selective replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of beta-ionone in the presence of deuterium gas. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of beta-ionone-d3 involves the large-scale deuteration of beta-ionone. The process is similar to the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-ionone-d3 undergoes various chemical reactions, including:
Oxidation: Beta-ionone-d3 can be oxidized to form beta-ionone epoxide and other oxidized derivatives.
Reduction: Reduction of beta-ionone-d3 can yield beta-ionol-d3, a deuterated alcohol derivative.
Substitution: Beta-ionone-d3 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Beta-ionone epoxide and other oxidized derivatives.
Reduction: Beta-ionol-d3.
Substitution: Various substituted beta-ionone derivatives.
Applications De Recherche Scientifique
Beta-ionone-d3 has a wide range of scientific research applications, including:
Biology: Employed in the investigation of plant volatile organic compounds and their ecological roles.
Medicine: Studied for its potential anticancer properties and its ability to selectively kill tumor cells.
Industry: Utilized as a flavor and fragrance ingredient in the food and cosmetic industries.
Mécanisme D'action
The mechanism of action of beta-ionone-d3 involves its interaction with various molecular targets and pathways. In cancer research, beta-ionone-d3 has been shown to inhibit cell invasion, migration, and adhesion by regulating the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). It also affects the focal adhesion kinase (FAK) and Rho GTPase signaling pathways, which are crucial for cell movement and metastasis .
Comparaison Avec Des Composés Similaires
Alpha-Ionone: Another isomer of ionone with a different structure and odor profile.
Pseudoionone: A structural derivative of beta-ionone with similar chemical properties.
Beta-Ionone Epoxide: An oxidized derivative of beta-ionone.
Uniqueness: Beta-ionone-d3 is unique due to its deuterium labeling, which makes it a valuable tool in scientific research. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic studies and reaction mechanisms .
Propriétés
Numéro CAS |
217482-81-0 |
|---|---|
Formule moléculaire |
C13H17D3O |
Poids moléculaire |
195.32 |
Pureté |
99.00% |
Synonymes |
beta - Ionone - d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




